Stereospecific Inactivity at CRTH2
(R)-L 888607 is characterized as the inactive isomer of the CRTH2 agonist L 888607, while the (S)-enantiomer demonstrates potent receptor binding with a Ki of 0.8 nM . This stereospecificity confirms that the biological activity of L 888607 resides solely in the (S)-enantiomer, making (R)-L 888607 the essential, matched molecular control for discerning target-mediated effects from off-target or non-specific activity .
| Evidence Dimension | CRTH2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No detectable binding/agonism reported; designated as inactive isomer |
| Comparator Or Baseline | L 888607 (active S-enantiomer): Ki = 0.8 nM |
| Quantified Difference | >1000-fold difference in functional activity (active vs. inactive) |
| Conditions | Human CRTH2 receptor binding assay; data reported by independent vendor characterization. |
Why This Matters
This confirms the necessity of procuring the specific (R)-enantiomer for use as a negative control, as the active (S)-form would introduce a confounding >1000-fold increase in target engagement.
